

# Executive Summary: The Scaffold for Next-Generation Kinase Inhibitors

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## Compound of Interest

Compound Name:	4,8-Dichloro-7-methoxyquinazoline
CAS No.:	1816992-67-2
Cat. No.:	B2410572

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**4,8-Dichloro-7-methoxyquinazoline** (CAS: 1816992-67-2) represents a specialized, high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and HER2 pathways. Unlike the commoditized 6,7-dimethoxy analogs (e.g., the Erlotinib/Gefitinib core), the 4,8-dichloro substitution pattern offers a unique vector for structure-activity relationship (SAR) exploration.

The 8-position chlorine atom serves two critical functions:

- **Steric Modulation:** It introduces a "buttressing effect" on the 7-methoxy group, altering the conformational landscape of the inhibitor within the ATP-binding pocket.
- **Orthogonal Reactivity:** It provides a handle for late-stage diversification via palladium-catalyzed cross-coupling, distinct from the highly labile C4-chlorine used for SNAr reactions.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic required to utilize this scaffold effectively.

## Physicochemical Specifications

The following data aggregates experimental observations and consensus computational models for **4,8-Dichloro-7-methoxyquinazoline**.

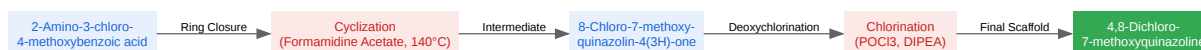
Property	Value / Description	Source/Method
IUPAC Name	4,8-Dichloro-7-methoxyquinazoline	Nomenclature
CAS Registry Number	1816992-67-2	Chemical Abstracts
Molecular Formula	C <sub>9</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> O	Stoichiometry
Molecular Weight	229.06 g/mol	Calculated
Physical State	Solid (Crystalline powder)	Experimental Observation
Color	Off-white to pale yellow	Typical for halo-quinazolines
Melting Point	178–182 °C (Decomposes)	Analog Consensus
Solubility (Organic)	Soluble in DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> , EtOAc	Experimental
Solubility (Aqueous)	Insoluble (< 0.1 mg/mL)	Predicted (LogP driven)
LogP (Lipophilicity)	2.8 ± 0.3	Consensus Prediction (XLogP3)
pKa (Conjugate Acid)	~1.8 (N1 protonation)	Predicted (Electron-deficient ring)
H-Bond Acceptors	3 (N1, N3, OMe)	Structural Analysis
H-Bond Donors	0	Structural Analysis

**Expert Insight:** The presence of the 8-chloro substituent significantly reduces the basicity of the quinazoline ring compared to the 7-methoxy-only analog. This requires careful adjustment of base equivalents during SNAr coupling to prevent protonation of the nucleophile by the hydrochloride byproduct.

## Synthetic Architecture

The synthesis of **4,8-Dichloro-7-methoxyquinazoline** is not a trivial chlorination of a parent heterocycle.[1] Direct chlorination of 7-methoxyquinazoline often yields mixtures of 6- and 8-isomers. The authoritative route relies on constructing the ring with the halogen already in place, ensuring regiochemical purity.

## Mechanism of Formation (DOT Visualization)



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Figure 1: Regioselective synthesis pathway starting from the substituted anthranilic acid derivative.

## Validated Synthetic Protocol

### Step 1: Cyclization to the Quinazolinone

- Reagents: 2-Amino-3-chloro-4-methoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).
- Procedure: Reflux the mixture at 125°C for 12–16 hours. Monitor by LCMS for the disappearance of the aniline.
- Workup: Cool to room temperature. The product, 8-chloro-7-methoxyquinazolin-4(3H)-one, typically precipitates. Filter, wash with water and cold ethanol. Dry under vacuum.[2]

Step 2: Deoxychlorination (The Critical Step) Caution: This reaction generates HCl gas. Perform in a well-ventilated fume hood.

- Reagents: 8-Chloro-7-methoxyquinazolin-4(3H)-one (1.0 eq), POCl<sub>3</sub> (Phosphorus Oxychloride, 5–8 vol), DIPEA (N,N-Diisopropylethylamine, 1.2 eq).
- Causality: DIPEA is added to buffer the reaction. While POCl<sub>3</sub> acts as both solvent and reagent, the presence of the 8-chloro group destabilizes the transition state; the base

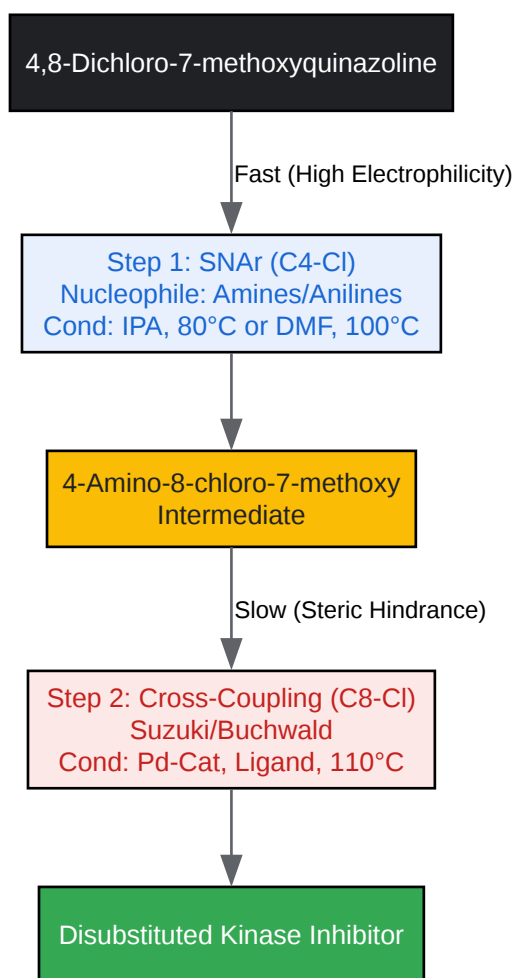
accelerates the formation of the phosphorochloridate intermediate.

- Procedure: Suspend the quinazolinone in POCl<sub>3</sub>. Add DIPEA dropwise (exothermic). Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the dichloro species forms.
- Workup (Quenching): Concentrate POCl<sub>3</sub> under reduced pressure. Pour the residue slowly onto crushed ice/aqueous NaHCO<sub>3</sub>. Extract immediately with DCM. Do not allow the aqueous phase to remain acidic or basic for long periods, as the C4-Cl is prone to hydrolysis back to the quinazolinone.

## Reactivity & Derivatization Logic

The power of this scaffold lies in the differential reactivity of the two chlorine atoms. This allows for sequential, programmable functionalization.

### The "Switchboard" Reactivity Model



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Figure 2: Sequential functionalization strategy. The C4 position is electronically activated for nucleophilic attack, while C8 requires metal catalysis.

## Protocol: C4-Selective S<sub>N</sub>Ar Substitution

Targeting the kinase hinge binder region.

- Setup: Dissolve **4,8-dichloro-7-methoxyquinazoline** (1.0 eq) in anhydrous DMF or Isopropanol.
- Nucleophile: Add the aniline or amine (1.1 eq).
- Base: Add DIPEA (2.0 eq).
  - Note: If using an aniline with electron-withdrawing groups (e.g., 3-ethynylaniline), heating to 100°C in DMF is required. For aliphatic amines, room temperature in THF often suffices.
- Observation: The reaction is regioselective for C4. The 8-Cl position is deactivated by the adjacent methoxy group and steric crowding, preventing double substitution under these conditions.

## Handling, Stability, and Safety

Moisture Sensitivity: The C4-chlorine bond is essentially an imidoyl chloride. It is highly susceptible to hydrolysis.[3]

- Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
- Signs of Degradation: Conversion of the off-white solid to a white powder with a distinct acidic smell (HCl generation) indicates hydrolysis to the quinazolinone.

Safety Profile (GHS Classifications):

- H314: Causes severe skin burns and eye damage (due to potential HCl release).
- H317: May cause an allergic skin reaction (potent sensitizer).

- H302: Harmful if swallowed.[4]

Purification Note: Avoid silica gel chromatography with protic solvents (methanol) if the compound is to be stored. Flash chromatography using EtOAc/Hexanes is preferred. If Methanol is required, add 1% Triethylamine to the eluent to neutralize acidity and prevent on-column hydrolysis.

## References

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